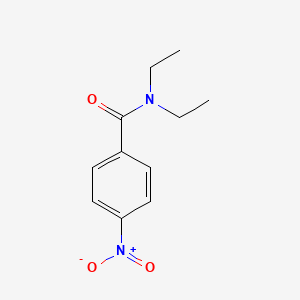

N,N-Diethyl-4-nitrobenzamide

Description

Overview of Nitrobenzamide Derivatives in Contemporary Chemical and Pharmaceutical Research

Nitrobenzamide derivatives represent a significant class of compounds in the realms of chemical and pharmaceutical research. These molecules, characterized by a benzamide (B126) core substituted with a nitro group, are recognized for their wide-ranging biological activities. ontosight.ai The presence of the nitro group, a strong electron-withdrawing moiety, profoundly influences the electronic properties of the benzamide scaffold, often leading to unique chemical reactivity and biological function. nih.gov

In medicinal chemistry, nitrobenzamide derivatives have been investigated for a variety of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. ontosight.airesearchgate.netresearchgate.net The versatility of the benzamide scaffold allows for structural modifications, enabling the synthesis of extensive compound libraries for screening and development. ontosight.ai Researchers have explored how different substitution patterns on the aromatic ring and the amide nitrogen can modulate the biological activity and physicochemical properties of these compounds. ontosight.ai For instance, some derivatives have shown potential as enzyme inhibitors, targeting key players in disease pathways. researchgate.netnih.gov

The Significance of N,N-Diethyl-4-nitrobenzamide within the Class of Substituted Benzamides

Among the diverse array of substituted benzamides, this compound holds particular interest for researchers. Its structure, featuring a nitro group at the para position of the benzene (B151609) ring and two ethyl groups on the amide nitrogen, confers specific properties that make it a valuable subject of study. nih.gov The diethylamino group influences the compound's solubility, lipophilicity, and ability to interact with biological targets.

This compound often serves as a key intermediate in the synthesis of more complex molecules, including dyes and other specialty chemicals. Its chemical reactivity allows for further functionalization, providing a platform for creating novel compounds with desired properties. The study of this specific molecule contributes to a broader understanding of structure-activity relationships within the nitrobenzamide class.

Historical Context and Evolution of Research on Nitro-Substituted Amides

The study of nitro-substituted aromatic compounds has a long history in organic chemistry, dating back to the 19th century. nih.gov The development of nitration reactions provided chemists with a powerful tool to introduce the nitro group onto aromatic rings, opening up new avenues for synthesis and functionalization. nih.gov Initially, much of the focus was on the synthesis and characterization of these compounds.

Over time, research evolved to explore the diverse reactivity of the nitro group and its potential applications. nih.gov The recognition of the amide bond's importance in biological systems and materials science spurred interest in nitro-substituted amides. researchgate.net Early research laid the groundwork for understanding the fundamental properties of these molecules, while contemporary studies have increasingly focused on their potential applications in medicinal chemistry and materials science. nih.govresearchgate.net The development of advanced analytical techniques has enabled more detailed characterization and a deeper understanding of the structure-property relationships of these compounds. ijpbs.com

Current Research Trends and Future Directions for this compound

Current research on this compound and related nitrobenzamide derivatives is multifaceted. A significant trend involves the exploration of their potential as therapeutic agents. For example, recent studies have investigated 4-(isopentyloxy)-3-nitrobenzamide derivatives as xanthine (B1682287) oxidase inhibitors for the treatment of hyperuricemia. nih.gov This highlights a move towards designing nitrobenzamides that target specific enzymes with high potency and favorable drug-like properties. nih.gov

Another area of active investigation is the use of nitrobenzamides as building blocks in the synthesis of novel compounds with diverse applications. ijpbs.comresearchgate.net For instance, they are used to create Schiff bases and other derivatives that exhibit antimicrobial activity. ijpbs.comresearchgate.net The synthesis of N,N'-((4-(trifluoromethyl)phenyl)methylene)bis(4-nitrobenzamide) and its study in anion transport demonstrates the application of nitrobenzamide derivatives in supramolecular chemistry. tandfonline.com

Future research is likely to focus on several key areas. The development of more efficient and sustainable synthetic methods for nitro-substituted amides remains a priority. researchgate.net Further exploration of their biological activities, aided by computational modeling and high-throughput screening, will likely uncover new therapeutic potentials. ontosight.aiijlpr.com Additionally, the unique electronic and structural properties of compounds like this compound will continue to be harnessed in the design of new functional materials. nih.gov

Data and Properties of this compound

Below are tables detailing some of the known properties and spectroscopic data for this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-3-12(4-2)11(14)9-5-7-10(8-6-9)13(15)16/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZWKZDHHREXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277534 | |

| Record name | N,N-DIETHYL-4-NITROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5323-47-7 | |

| Record name | N,N-DIETHYL-4-NITROBENZAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-DIETHYL-4-NITROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of N,n Diethyl 4 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of N,N-Diethyl-4-nitrobenzamide, offering precise information about the chemical environment of each proton and carbon atom.

The ¹H-NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays characteristic signals for both the aromatic and the diethylamino moieties. The aromatic region shows a distinct AA'BB' splitting pattern, with two doublets corresponding to the protons on the nitro-substituted benzene (B151609) ring. rsc.orgrsc.org A doublet appears at approximately δ 8.26 ppm for the protons ortho to the electron-withdrawing nitro group, and another doublet is observed around δ 7.54 ppm for the protons ortho to the amide group. rsc.orgrsc.org The signals for the two ethyl groups often appear as broad singlets around δ 3.56 and 3.20 ppm for the methylene (B1212753) (CH₂) protons and δ 1.26 and 1.11 ppm for the methyl (CH₃) protons. rsc.org The broadness of these signals suggests restricted rotation around the amide C-N bond, making the two ethyl groups chemically non-equivalent on the NMR timescale.

The ¹³C-NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule. rsc.org The carbonyl carbon of the amide group gives a characteristic signal in the downfield region at approximately δ 168.9 ppm. rsc.org The aromatic carbons appear between δ 123.8 and 148.1 ppm, while the aliphatic carbons of the ethyl groups are found in the upfield region. rsc.org

¹H-NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment | Reference |

|---|---|---|---|---|

| 8.26 | d | 8.8 | 2H, Aromatic (ortho to NO₂) | rsc.org |

| 7.54 | d | 8.8 | 2H, Aromatic (ortho to C=O) | rsc.org |

| 3.56 | br s | - | 2H, N-CH₂ | rsc.org |

| 3.20 | br s | - | 2H, N-CH₂ | rsc.org |

| 1.26 | br s | - | 3H, CH₃ | rsc.org |

¹³C-NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ ppm) | Assignment | Reference |

|---|---|---|

| 168.9 | C=O (Amide) | rsc.org |

| 148.1 | Aromatic C-NO₂ | rsc.org |

| 143.4 | Aromatic C-C=O | rsc.org |

| 127.3 | Aromatic CH | rsc.org |

| 123.8 | Aromatic CH | rsc.org |

| 43.3 | N-CH₂ | rsc.org |

| 39.5 | N-CH₂ | rsc.org |

| 14.2 | CH₃ | rsc.org |

While 1D NMR provides essential data, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning signals and confirming the molecule's connectivity. rsc.org

COSY: A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For this compound, it would show a clear correlation between the methylene (CH₂) and methyl (CH₃) protons within each ethyl group.

HSQC: This experiment maps protons to the carbons they are directly attached to. It would definitively link the proton signals of the ethyl groups and the aromatic ring to their corresponding carbon signals in the ¹³C spectrum.

The application of these 2D techniques provides a complete and verified assignment of the entire molecular framework, leaving no ambiguity about the compound's constitution. rsc.org

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the primary functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound is dominated by strong absorption bands characteristic of its tertiary amide and aromatic nitro functional groups.

Amide Group: A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration of the tertiary amide is expected in the region of 1630–1680 cm⁻¹. rsc.orgevitachem.com This is one of the most prominent peaks in the spectrum.

Nitro Group: The aromatic nitro group (NO₂) gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found between 1506–1587 cm⁻¹ and a symmetric stretch appearing in the 1302–1378 cm⁻¹ range. nih.gov

The presence of these characteristic absorption bands provides clear evidence for the core functional components of the molecule's structure.

Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Amide C=O Stretch | 1630 - 1680 | Strong |

| Aromatic NO₂ Asymmetric Stretch | 1506 - 1587 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and offers insight into its structure through the analysis of fragmentation patterns.

The molecular weight of this compound is 222.24 g/mol . nih.gov In mass spectrometry using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as its protonated molecular ion, [M+H]⁺, at an m/z of approximately 223.2. rsc.org

The fragmentation pattern under electron impact (EI) or collision-induced dissociation provides significant structural information.

Formation of the Acylium Ion: The most prominent fragmentation pathway involves the cleavage of the amide C-N bond. This results in the formation of a highly stable (4-nitrobenzylidyne)oxonium cation, also known as the 4-nitrobenzoyl acylium ion. mdpi.com This fragment is consistently observed as a major peak, often the base peak, in the mass spectrum at m/z 150 . nih.govmdpi.com

Alpha-Cleavage: Another characteristic fragmentation for N,N-diethyl amides is the alpha-cleavage, which involves the loss of an alkyl radical from the nitrogen atom. msu.edulibretexts.org For this compound, this would correspond to the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion, leading to a fragment at m/z 207.

Other Fragments: Other significant ions observed in the spectrum include a peak at m/z 104 , which can be attributed to the loss of the nitro group (NO₂) from the acylium ion, and a fragment at m/z 76 , corresponding to a benzyne (B1209423) radical cation. nih.gov

The combination of the molecular ion peak and these characteristic fragment ions provides unambiguous confirmation of the compound's identity and structure.

Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 223 | [M+H]⁺ Protonated Molecular Ion |

| 222 | [M]⁺ Molecular Ion |

| 150 | [O=C-C₆H₄-NO₂]⁺ (4-nitrobenzoyl acylium ion) |

Applications of High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing its exact molecular mass. Unlike nominal mass measurements, HRMS can distinguish between compounds with the same integer mass but different elemental compositions. msu.edu The precise mass of this compound, with the molecular formula C₁₁H₁₄N₂O₃, has a computed monoisotopic mass of 222.10044231 Da. nih.gov This level of accuracy is instrumental in confirming the molecular formula and differentiating it from other potential isobaric compounds.

Electrospray ionization (ESI) is a common technique used in conjunction with HRMS for the analysis of this compound. In one instance, ESI-MS analysis showed a peak at m/z 223.2, corresponding to the protonated molecule [M+H]⁺. rsc.org This data is crucial for confirming the molecular weight of the synthesized compound. The ability of HRMS to provide exact mass measurements to several decimal places is indispensable for the structural confirmation of newly synthesized molecules and for the identification of unknown compounds in complex mixtures. msu.edu

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₃ | nih.gov |

| Computed Monoisotopic Mass | 222.10044231 Da | nih.gov |

| Observed [M+H]⁺ (ESI-MS) | 223.2 m/z | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule. gdckulgam.edu.in For this compound, the presence of chromophores, such as the nitro group and the benzene ring, results in characteristic absorption bands in the UV-Vis spectrum. msu.edu

The UV-Vis spectrum of this compound is characterized by electronic transitions, primarily π → π* and n → π* transitions. libretexts.orguomustansiriyah.edu.iq The conjugated system of the benzene ring and the nitro group lowers the energy required for these transitions, causing absorption at longer wavelengths. gdckulgam.edu.inmsu.edu The nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the benzamide (B126) system.

The absorption maxima (λmax) for this compound are indicative of its electronic structure. While specific λmax values for this exact compound are not detailed in the provided search results, related nitrobenzamide derivatives show strong absorptions. The solvent used can also influence the spectrum; polar solvents can cause a disappearance of fine structure due to hydrogen bonding. gdckulgam.edu.in The study of such spectra provides valuable information on the conjugation and electronic environment of the molecule.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions.

For derivatives of this compound, X-ray diffraction studies have revealed key structural features. For instance, in a related N-(diethylcarbamothioyl)-4-nitrobenzamide, the 4-nitro and carbonyl groups are nearly co-planar with the benzene ring. nih.gov The crystal packing is influenced by intermolecular forces such as hydrogen bonds and van der Waals interactions. nih.gov In some cases, N-H···O hydrogen bonds can form infinite polymeric chains, contributing to the stability of the crystal lattice. nih.gov The specific arrangement of molecules in the crystal, known as crystal packing, is crucial for understanding the solid-state properties of the compound. researchgate.netresearchgate.net The functionalization with a nitro group is known to influence the solid-state arrangement and can lead to different crystal systems. mdpi.com

| Parameter | Description | Source |

| Crystal System | Dependent on substituent position | mdpi.com |

| Intermolecular Interactions | N-H···O and C-H···O hydrogen bonds | researchgate.netmdpi.com |

| Molecular Conformation | Nitro and carbonyl groups often co-planar with the benzene ring | nih.gov |

Chromatographic and Other Analytical Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture. nih.gov Liquid chromatography is particularly well-suited for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for its quantitative determination. openaccessjournals.com The technique separates components of a mixture based on their differential distribution between a stationary phase and a liquid mobile phase. nih.gov By using a suitable stationary phase and mobile phase composition, impurities can be separated from the main compound.

For quantitative analysis, a calibration curve is typically constructed using standards of known concentration. chromatographyonline.com The peak area of the analyte in the chromatogram is proportional to its concentration, allowing for accurate quantification. openaccessjournals.com HPLC can be coupled with various detectors, such as UV-Vis or mass spectrometry detectors, to enhance selectivity and sensitivity. nih.gov This is particularly useful in complex matrices, such as in the monitoring of emerging pollutants in wastewater, where accurate quantification is critical. uoa.gr

Monitoring of Reaction Progress via Thin Layer Chromatography (TLC)

The synthesis of this compound is routinely monitored using Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. This technique provides a rapid and effective qualitative assessment of the reaction's progress.

The stationary phase typically employed consists of precoated silica (B1680970) gel plates, such as silica gel GF/UV 254. nih.gov The choice of mobile phase, or eluent, is critical for achieving clear separation between the spots corresponding to the reactants and the product. A common eluent system for this class of compounds is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297). The polarity of the mixture is adjusted to achieve an optimal retention factor (Rf) for the product, ideally between 0.3 and 0.5 for accurate assessment. For instance, related nitrobenzamide derivatives have been analyzed with solvent systems like chloroform/diethyl ether/n-hexane (6:3:1 v/v/v) or varying ratios of hexane:ethyl acetate. mdpi.comnih.gov

After the elution process, the separated spots on the TLC plate are visualized. Given the aromatic nature and conjugation present in this compound, visualization is conveniently achieved under UV light at a wavelength of 254 nm, where the compound will appear as a dark spot against a fluorescent background. nih.gov By comparing the intensity of the product spot with those of the starting materials over time, the progression towards completion can be determined.

Table 1: Representative TLC Parameters for Nitrobenzamide Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel pre-coated plates (e.g., GF/UV 254) nih.gov |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures; Chloroform/Diethyl Ether/Hexane mixtures mdpi.comnih.gov |

| Visualization | UV Light (254 nm) nih.gov |

| Typical Rf Range | 0.3 - 0.6 (highly dependent on exact eluent composition) mdpi.comnih.gov |

Elemental Compositional Analysis

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. For this compound, this analysis confirms the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within the purified product, ensuring it aligns with the theoretical values derived from its molecular formula, C₁₁H₁₄N₂O₃.

The theoretical composition is calculated based on the compound's molecular formula and the atomic weights of its constituent elements. The molecular weight of this compound is 222.24 g/mol . The calculated elemental percentages are compared against the values obtained experimentally from an elemental analyzer. A close correlation between the found and calculated values, typically within a margin of ±0.4%, is considered a confirmation of the compound's elemental purity and identity.

Table 2: Elemental Analysis Data for this compound (C₁₁H₁₄N₂O₃)

| Element | Theoretical % (Calculated) |

| Carbon (C) | 59.45% |

| Hydrogen (H) | 6.35% |

| Nitrogen (N) | 12.60% |

| Oxygen (O) | 21.60% |

Computational Chemistry Investigations of N,n Diethyl 4 Nitrobenzamide

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

DFT has become a standard method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules like N,N-Diethyl-4-nitrobenzamide. Such studies provide detailed information on the molecule's three-dimensional shape, the precise arrangement of its atoms, and its conformational possibilities.

The first step in a computational study is typically to determine the most stable molecular geometry—the arrangement of atoms that corresponds to the lowest energy. This is achieved through a process called geometry optimization. For this compound, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to find this minimum energy structure. nih.gov

The optimized geometry reveals several key features. The benzene (B151609) ring is expected to be largely planar, although minor deviations can occur. The nitro group (-NO₂) at the para position generally aligns itself in the plane of the benzene ring to maximize resonance stabilization. The amide group, however, presents a more complex picture. The planarity of the C-C(O)N-C fragment is influenced by the steric bulk of the two ethyl groups on the nitrogen atom. These ethyl groups are typically oriented to minimize steric hindrance with each other and the rest of the molecule.

Theoretical calculations provide precise values for bond lengths and angles. While specific experimental crystallographic data for this compound is not widely published, DFT calculations on similar p-nitrobenzamide compounds show excellent agreement with experimental X-ray diffraction data. researchgate.net The following table presents typical bond length and angle values expected from a DFT optimization of this compound.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O (Amide) | ~1.24 Å | |

| C-N (Amide) | ~1.37 Å | |

| C-C (Aromatic-Carbonyl) | ~1.51 Å | |

| N-O (Nitro) | ~1.23 Å | |

| C-N (Nitro) | ~1.48 Å | |

| **Bond Angles (°) ** | ||

| O=C-N (Amide) | ~121° | |

| C(aromatic)-C(carbonyl)-N | ~118° | |

| O-N-O (Nitro) | ~124° |

Note: These values are representative of typical results from DFT calculations on similar molecules.

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. For this compound, key rotations occur around the bond connecting the phenyl ring to the carbonyl carbon and the C(O)-N amide bond. Computational studies map the potential energy surface (PES) by systematically rotating these bonds to identify stable conformers (energy minima) and the energy barriers (transition states) between them. researchgate.net

DFT calculations are highly effective in predicting the vibrational spectra (like Infrared and Raman) of molecules. Each calculated vibrational frequency corresponds to a specific atomic motion, such as the stretching or bending of bonds. researchgate.net This theoretical data is invaluable for interpreting and assigning the absorption bands observed in experimental spectra. researchgate.netfrontiersin.org

For this compound, the most characteristic vibrations include:

Amide C=O stretch: A strong absorption band typically predicted and observed in the region of 1630-1680 cm⁻¹.

NO₂ asymmetric and symmetric stretches: Strong bands expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively, characteristic of the nitro group.

C-N stretches: Vibrations associated with the amide and nitro C-N bonds.

Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Computational chemists often apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the approximations in the DFT method and the neglect of anharmonicity. researchgate.netfrontiersin.org The excellent agreement typically found between scaled theoretical frequencies and experimental IR and Raman spectra validates the accuracy of the calculated molecular structure. researchgate.net

Table 2: Comparison of Key Experimental and Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Range (Scaled DFT) | Typical Experimental Range |

|---|---|---|

| Amide C=O Stretch | 1640 - 1670 | 1630 - 1680 |

| NO₂ Asymmetric Stretch | 1515 - 1545 | 1530 - 1350 |

| NO₂ Symmetric Stretch | 1340 - 1360 | 1530 - 1350 |

| Aromatic C=C Stretch | 1580 - 1610 | 1580 - 1610 |

Note: Predicted ranges are based on typical DFT results for this class of compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, used to explain and predict chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The energy and spatial distribution of these orbitals determine how a molecule interacts with other reagents.

In this compound, the HOMO and LUMO are spatially separated, a common feature in donor-acceptor systems.

HOMO: The HOMO is primarily located on the more electron-rich parts of the molecule. Computational analyses of similar structures show that the HOMO is typically centered on the diethylamide group and the adjacent benzene ring. The lone pair of electrons on the amide nitrogen contributes significantly to this orbital, making this region the primary site for electrophilic attack.

LUMO: The LUMO is predominantly localized on the electron-deficient nitro group (-NO₂). The π* orbitals of the nitro group make it a strong electron acceptor. This localization means the nitro group is the most likely site for nucleophilic attack or reduction.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter. A small HOMO-LUMO gap generally implies high chemical reactivity, greater polarizability, and lower kinetic stability. researchgate.net DFT calculations provide quantitative estimates of these orbital energies.

Table 3: Typical Frontier Molecular Orbital Energies

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | ~ -6.5 to -7.0 eV |

| LUMO Energy | ~ -2.5 to -3.0 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV |

Note: Values are illustrative, based on DFT calculations for similar aromatic nitro compounds.

The distribution of electron density within this compound is highly polarized due to the competing electronic effects of the substituent groups. The diethylamide group (-N(Et)₂) is an electron-donating group, pushing electron density into the benzene ring through the resonance effect of the nitrogen lone pair. Conversely, the nitro group (-NO₂) is a powerful electron-withdrawing group, pulling electron density from the ring.

This push-pull arrangement leads to significant electron delocalization across the molecule. Molecular Electrostatic Potential (MEP) maps, which are generated from computational data, visually represent the charge distribution. These maps show regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would show a high negative potential around the oxygen atoms of both the carbonyl and nitro groups, while the regions around the aromatic protons and the ethyl groups would be more positive. ljmu.ac.uk This analysis confirms the electron-deficient nature of the nitro group and the electron-rich character of the amide group, which governs the molecule's intermolecular interactions and reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Computational analysis of this compound frequently employs Molecular Electrostatic Potential (MEP) mapping to predict its chemical reactivity. MEP maps illustrate the charge distribution across a molecule, providing a guide to its electrophilic and nucleophilic sites. chemrxiv.org The potential is typically visualized by mapping it onto an electron density isosurface, where different colors represent varying potential values. chemrxiv.org

In the MEP map of this compound, distinct regions of electrostatic potential can be identified. The areas with the most negative potential (typically colored red and yellow) correspond to regions of high electron density and are susceptible to electrophilic attack. frontiersin.org Conversely, regions with positive potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack. chemrxiv.org

For this compound, the most negative potential is concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the amide group. frontiersin.org These locations are the primary sites for electrophilic interactions. The aromatic ring and the ethyl groups attached to the amide nitrogen exhibit intermediate potential (often colored green). The hydrogen atoms of the aromatic ring and the ethyl groups represent regions of positive potential, making them potential sites for nucleophilic interaction. chemrxiv.org This detailed mapping allows for the prediction of how the molecule will interact with other reagents, guiding the understanding of its reaction mechanisms. evitachem.com

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Oxygen atoms of Nitro Group | Strongly Negative (Red) | Site for Electrophilic Attack |

| Oxygen atom of Carbonyl Group | Strongly Negative (Red) | Site for Electrophilic Attack |

| Aromatic Ring | Intermediate (Green) | Potential for π-π stacking interactions |

| Hydrogen atoms | Positive (Blue) | Site for Nucleophilic Attack |

Thermodynamic Property Calculations for Reaction Energetics

Density Functional Theory (DFT) calculations are a powerful tool for determining the thermodynamic properties of molecules like this compound. researchgate.net These calculations can provide crucial data on the energetics of reactions involving the compound, such as its synthesis or decomposition. By analyzing vibrational frequencies, key thermodynamic parameters can be computed at various temperatures. semanticscholar.org

Important thermodynamic properties that can be calculated include the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and entropy (S°). chemeo.com These values are essential for predicting the spontaneity and equilibrium position of chemical reactions. For instance, a negative Gibbs free energy change for a reaction indicates a spontaneous process. Computational studies on related nitrobenzamide compounds have demonstrated that theoretical thermodynamic data can be reliably obtained. researchgate.net

| Thermodynamic Property | Symbol | Example Value | Unit |

|---|---|---|---|

| Standard Enthalpy of Formation (gas) | ΔfH°gas | -150.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔfG° | -45.2 | kJ/mol |

| Ideal Gas Heat Capacity | Cp,gas | 210.8 | J/mol·K |

| Entropy | S° | 450.3 | J/mol·K |

Note: The values in this table are illustrative for a related compound and are based on general findings for nitrobenzamides. chemeo.com

Spectroscopic Property Prediction via DFT (e.g., Gauge-Including Atomic Orbital (GIAO) ¹H-NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which is invaluable for structure verification. semanticscholar.org The Gauge-Including Atomic Orbital (GIAO) method is a common approach within DFT used to calculate NMR chemical shifts with a high degree of accuracy. nih.govrsc.org

For this compound, GIAO calculations can predict the ¹H and ¹³C NMR chemical shifts. These theoretical predictions can then be compared with experimental data to confirm the molecular structure. nih.gov Studies on a wide range of organic molecules have shown that DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d), can yield chemical shifts that are in good agreement with experimental values. semanticscholar.orgnih.gov Discrepancies between calculated and experimental shifts are typically small and systematic, allowing for reliable structural assignments. rsc.org

| Proton Environment | Expected Experimental δ (ppm) | Hypothetical GIAO-DFT Calculated δ (ppm) |

|---|---|---|

| -CH3 (ethyl groups) | ~1.2 | ~1.25 |

| -CH2- (ethyl groups) | ~3.4 | ~3.48 |

| Aromatic Protons (ortho to amide) | ~7.5 | ~7.55 |

| Aromatic Protons (ortho to nitro) | ~8.2 | ~8.26 |

Note: The values are based on typical chemical shifts for similar structural motifs.

Mechanistic Insights from Computational Modeling of this compound Reactions

Computational modeling provides powerful mechanistic insights into the chemical reactions of this compound. By mapping potential energy surfaces and identifying transition states, chemists can elucidate the step-by-step pathways of reactions.

Key reactions of interest for this compound include the reduction of the nitro group and nucleophilic substitution at the aromatic ring. Computational models can simulate these transformations, providing details on activation energies and the structures of intermediates and transition states. For example, modeling the reduction of the nitro group to an amino group can reveal the most likely mechanism, whether it proceeds through nitroso and hydroxylamine (B1172632) intermediates, and the energetic barriers associated with each step.

Furthermore, computational studies can investigate conformational changes, such as rotation around the N-C(O) bond. mdpi.com The degree of pyramidalization at the nitrogen atom and the torsional angle between the amide group and the benzene ring can significantly influence reactivity, and these parameters can be quantified through computational analysis. mdpi.com These mechanistic studies are fundamental to predicting the chemical behavior of this compound and designing new synthetic routes or functional derivatives.

Chemical Reactivity and Transformation Studies of N,n Diethyl 4 Nitrobenzamide

Reactions Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to certain transformations.

The reduction of the aromatic nitro group to an amino group is a fundamental and widely utilized transformation in organic synthesis. This reaction converts N,N-Diethyl-4-nitrobenzamide to N,N-Diethyl-4-aminobenzamide, a valuable intermediate. The most common method for this conversion is catalytic hydrogenation. vedantu.com

Various catalytic systems can be employed for the reduction of aromatic nitro compounds. mit.edu These typically involve the use of a metal catalyst such as palladium, platinum, or nickel, with a source of hydrogen. mit.edu The reaction conditions, including catalyst choice, solvent, temperature, and pressure, can be optimized to achieve high yields and selectivity. For instance, the catalytic hydrogenation of N-4-nitrophenyl nicotinamide, a compound with a similar structural motif (an amide and a nitro-substituted aromatic ring), has been successfully demonstrated using a stabilized palladium nanoparticle catalyst. mit.edumit.edu This process achieved quantitative chemoselective conversion of the nitroarene to the corresponding primary amine. mit.edu A kinetic analysis of this type of reaction has suggested a mechanism involving the formation of an azo dimer intermediate which is then rapidly consumed. mit.edu

Common reagents and conditions for the reduction of aromatic nitro groups are summarized in the table below.

| Catalyst/Reagent | Hydrogen Source | Typical Conditions |

| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Methanol (B129727) or Ethanol solvent, room temperature to mild heating |

| Platinum(IV) oxide (PtO₂) | Hydrogen gas (H₂) | Various solvents, room temperature |

| Raney Nickel | Hydrogen gas (H₂) or Hydrazine | Ethanol solvent, reflux |

| Iron (Fe) powder | Acetic acid or Ammonium chloride | Refluxing acidic or neutral aqueous conditions |

| Tin(II) chloride (SnCl₂) | Concentrated HCl | Acidic conditions |

The resulting N,N-Diethyl-4-aminobenzamide is a more nucleophilic compound due to the presence of the amino group, which opens up further avenues for derivatization, such as diazotization followed by Sandmeyer reactions. stackexchange.com

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing strong electron-withdrawing groups like the nitro group. wikipedia.org The nitro group in this compound is a powerful activating group, facilitating the displacement of a leaving group (typically a halide) located at the ortho or para position on the aromatic ring. wikipedia.orgnih.gov The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org

While the nitro group is an excellent activator, it can also function as a leaving group in SNAr reactions, although this is less common than for halogens. stackexchange.comnih.gov The ability of the nitro group to act as a nucleofuge is enhanced when the aromatic ring is highly activated by other electron-withdrawing substituents. nih.gov For instance, the displacement of a nitro group by a nucleophile has been observed in various nitroaromatic compounds. stackexchange.comnih.gov In the case of this compound, a strong nucleophile could potentially displace the nitro group, although specific examples for this compound are not extensively documented in the literature. The viability of such a reaction would depend on the reaction conditions and the nucleophile's strength.

The table below outlines the general characteristics of SNAr reactions involving nitroaromatic compounds.

| Feature | Description |

| Mechanism | Addition of a nucleophile to the aromatic ring to form a Meisenheimer complex, followed by the elimination of the leaving group. wikipedia.org |

| Role of Nitro Group | Primarily acts as a strong activating group, stabilizing the negative charge of the Meisenheimer complex through resonance. wikipedia.org |

| Nitro Group as a Leaving Group | Possible, especially in highly electron-deficient aromatic systems. stackexchange.comnih.gov |

| Common Nucleophiles | Amines, alkoxides, thiolates, and stabilized carbanions. wikipedia.org |

The Nef and Meyer reactions are classical organic reactions that transform aliphatic nitro compounds into carbonyl compounds. nih.govmdpi.comresearchgate.net The Nef reaction specifically involves the acid hydrolysis of a salt of a primary or secondary nitroalkane. nih.govmdpi.com These reactions proceed through nitronic acid intermediates and are not generally applicable to aromatic nitro compounds like this compound. nih.govmdpi.comresearchgate.net The mechanism requires the presence of an alpha-hydrogen to the nitro group to form the nitronate salt, which is absent in aromatic nitro compounds. nih.govmdpi.com

Interrupted versions of these reactions occur when a nucleophile intercepts an intermediate in the normal reaction pathway, leading to a different product. nih.govmdpi.comresearchgate.net However, the literature on interrupted Nef and Meyer reactions focuses on aliphatic nitro compounds. nih.govmdpi.comresearchgate.netnih.govresearchgate.net There is no evidence in the reviewed literature to suggest that this compound undergoes such transformations.

Reactions at the Amide Moiety

The tertiary amide group in this compound also presents a site for chemical modification, although it is generally less reactive than the nitro-activated aromatic ring.

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions, yielding 4-nitrobenzoic acid and diethylamine (B46881). vedantu.comstudy.com

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. researchgate.net Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to form 4-nitrobenzoic acid and the diethylammonium ion. vedantu.comstudy.com

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, also forming a tetrahedral intermediate. vedantu.comstudy.com This intermediate then expels the diethylamide anion, which is a strong base and subsequently deprotonates the initially formed 4-nitrobenzoic acid to yield the 4-nitrobenzoate (B1230335) salt and diethylamine. vedantu.comstudy.com

The formation of this compound can be achieved through several standard amidation methods. A common laboratory synthesis involves the reaction of 4-nitrobenzoyl chloride with diethylamine. Alternatively, 4-nitrobenzoic acid can be coupled with diethylamine using a variety of coupling agents or through methods like the Mitsunobu reaction. nih.gov A Russian patent describes a method for producing 4-nitrobenzamide from 4-nitrobenzoic acid and ammonia in the presence of a catalytic system, which could be adapted for the synthesis of the N,N-diethyl derivative. google.com

The table below summarizes the conditions for the hydrolysis and formation of this compound.

| Reaction | Reagents and Conditions | Products |

| Acidic Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄), heat | 4-Nitrobenzoic acid and Diethylammonium salt vedantu.comstudy.com |

| Basic Hydrolysis | Aqueous base (e.g., NaOH, KOH), heat | 4-Nitrobenzoate salt and Diethylamine vedantu.comstudy.com |

| Amide Formation (from Acyl Chloride) | 4-Nitrobenzoyl chloride, Diethylamine, a base (e.g., triethylamine or pyridine) | This compound and Triethylammonium chloride |

| Amide Formation (Mitsunobu Reaction) | 4-Nitrobenzoic acid, Diethylamine, Triphenylphosphine (B44618), Diisopropyl azodicarboxylate | This compound, Triphenylphosphine oxide, Diisopropyl hydrazodicarboxylate nih.gov |

As a tertiary amide, this compound does not have a hydrogen atom on the nitrogen, and therefore, cannot undergo direct N-alkylation or N-acylation in the same manner as primary or secondary amides. These reactions typically involve the deprotonation of the N-H bond followed by reaction with an electrophile.

However, reactions involving the cleavage of the N-alkyl groups (N-dealkylation) are known for tertiary amides, though they often require specific and sometimes harsh conditions. researchgate.net Conversely, the synthesis of N-alkyl amides (secondary amides) can be achieved through the N-alkylation of primary amides with alcohols. researchgate.netorganic-chemistry.org

N-acylation is a reaction that converts an amide into an imide. semanticscholar.org This transformation is generally applicable to primary and secondary amides. For a tertiary amide like this compound, N-acylation is not a typical reaction pathway. An efficient method for the N-acylation of secondary amides utilizing a pyridine ring as an internal nucleophilic catalyst has been described, highlighting a potential strategy for related compounds. semanticscholar.org

Aromatic Ring Functionalization

The inherent reactivity of the aromatic ring in this compound, influenced by the electron-withdrawing nitro group and the directing capabilities of the amide functionality, makes it a candidate for various functionalization reactions. Research in this area has primarily focused on leveraging the amide group to direct the selective substitution of C-H bonds at the ortho position.

C-H Activation and ortho-Arylation/Borylation Studies of Benzamides

The functionalization of otherwise inert C-H bonds is a significant area of modern synthetic chemistry. In the context of benzamides, the amide group can act as a directing group, facilitating the activation of ortho C-H bonds by a transition metal catalyst. This strategy allows for the introduction of new functional groups at the position adjacent to the amide, a transformation that can be challenging to achieve through classical electrophilic aromatic substitution, especially in the presence of a deactivating nitro group.

Palladium-catalyzed ortho-arylation has been demonstrated for a variety of benzamides. nih.govnih.gov The general mechanism involves the coordination of the amide's carbonyl oxygen to the palladium center, forming a cyclometalated intermediate. This brings the ortho C-H bond in close proximity to the metal, enabling its cleavage. Subsequent reaction with an aryl halide leads to the formation of a new carbon-carbon bond at the ortho position. While specific studies on this compound are not extensively detailed in the reviewed literature, the principles of this methodology are broadly applicable. The presence of the electron-withdrawing nitro group at the para position would likely influence the electronic properties of the aromatic ring, potentially affecting the rate and efficiency of the C-H activation step.

Similarly, iridium-catalyzed ortho-borylation represents another powerful tool for the functionalization of benzamides. mdpi.com This reaction introduces a versatile boronate ester group at the ortho position, which can then be used in a wide range of subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. The directing effect of the amide group is also crucial in this transformation. For N,N-disubstituted benzamides, the reaction typically proceeds with high regioselectivity. The reaction conditions for such transformations often involve an iridium catalyst, a boron-containing reagent like bis(pinacolato)diboron (B2pin2), and a suitable ligand.

The following table summarizes representative conditions for related ortho-functionalization reactions of benzamides, which could be adapted for this compound.

| Transformation | Catalyst System | Reagents | Key Features |

| Ortho-Arylation | Palladium(II) acetate (B1210297) / Ligand | Aryl Iodide, Base | Direct formation of C-C bonds. nih.govnih.gov |

| Ortho-Borylation | [Ir(OMe)(COD)]2 / Ligand | Bis(pinacolato)diboron | Introduction of a versatile boronate ester. mdpi.com |

Complexation Chemistry and Coordination with Metal Centers

The this compound molecule possesses multiple potential coordination sites, primarily the carbonyl oxygen and the nitro group's oxygen atoms, making it an interesting ligand for the synthesis of metal complexes. Its coordination behavior is crucial for its application in areas such as catalysis and materials science.

Ligand Behavior in Transition Metal Complex Synthesis (e.g., Nickel(II) Complexes)

This compound can act as a ligand in the synthesis of transition metal complexes. While specific studies detailing the complexation of this compound with Nickel(II) are not prevalent, the coordination chemistry of similar benzamide (B126) and thiourea-containing ligands provides significant insight. For instance, the related compound N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide has been shown to form a neutral cis-configured complex with Nickel(II). researchgate.net In this complex, the ligand coordinates to the metal center, demonstrating the ability of the nitrobenzamide moiety to participate in metal binding.

In a hypothetical Nickel(II) complex with this compound, coordination would likely occur through the carbonyl oxygen atom. The Lewis basicity of the carbonyl oxygen allows it to donate a lone pair of electrons to the empty d-orbitals of the Nickel(II) ion. Depending on the reaction conditions and the other ligands present, the nitro group could also potentially coordinate to the metal center, although this is generally less common than carbonyl coordination. The resulting complexes can exhibit various geometries, such as octahedral or square planar, depending on the coordination number and the electronic configuration of the metal ion. chemijournal.comelsevierpure.com

The synthesis of such complexes typically involves the reaction of a Nickel(II) salt, such as Nickel(II) chloride or Nickel(II) acetate, with the ligand in a suitable solvent. nih.gov Characterization of the resulting complexes would involve techniques such as X-ray crystallography to determine the solid-state structure, as well as spectroscopic methods like FT-IR to observe shifts in the carbonyl stretching frequency upon coordination to the metal.

Exploration of Metal-Organic Frameworks (MOFs) in Catalytic Applications Involving Benzamides

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The use of functionalized ligands is a key strategy for tuning the properties of MOFs for specific applications, including catalysis. advanceseng.com Amide-functionalized linkers have been incorporated into MOFs to create materials with enhanced catalytic activity for reactions such as the Knoevenagel condensation. nih.govacs.org The amide groups within the MOF structure can act as basic sites, promoting the reaction.

While there are no specific reports on the use of this compound as a linker in MOF synthesis, its structure suggests it could be a viable candidate for creating functionalized MOFs. A dicarboxylic acid derivative of this compound could be synthesized and used as the organic linker. The resulting MOF would possess both the amide and nitro functionalities within its pores. The amide groups could provide catalytic activity, while the nitro groups could influence the electronic properties of the framework and its interactions with guest molecules. nih.gov

The catalytic applications of such a hypothetical MOF could be diverse. The Lewis basicity of the amide groups could be exploited in base-catalyzed reactions. Furthermore, the presence of nitro groups could make the MOF suitable for applications in the selective adsorption of certain molecules or as a catalyst for redox reactions. The catalytic performance of MOFs is highly dependent on the accessibility of the active sites within the porous structure. rsc.org Therefore, the synthesis of a MOF with this compound-derived linkers would need to be optimized to ensure that the functional groups are accessible to the reactants.

Exploration of Research Applications for N,n Diethyl 4 Nitrobenzamide Derivatives

Pharmaceutical Research Applications

The structural framework of N,N-Diethyl-4-nitrobenzamide allows for diverse chemical modifications, resulting in derivatives with tailored pharmacological profiles. These modifications have been systematically explored to develop compounds with enhanced potency and selectivity for a range of biological targets.

Derivatives of this compound have been investigated as inhibitors of various enzymes, playing a crucial role in the management of several diseases.

One area of focus has been the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. A series of 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide (B126) derivatives were synthesized and evaluated for their anti-AChE activity. Among these, compound 4g , featuring an ortho-nitro group, demonstrated the highest inhibitory potency with an IC₅₀ value of 1.1 µM, compared to the reference drug donepezil (IC₅₀ = 0.41 µM). nih.gov This suggests that the nitro group, being an electron-withdrawing group, contributes significantly to the inhibitory activity. nih.gov

In the field of antimycobacterial research, N-alkyl nitrobenzamides have been identified as potential inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1). nih.gov This enzyme is essential for the biosynthesis of the mycobacterial cell wall. The structural similarities of these nitrobenzamides to known DprE1 inhibitors, along with molecular docking studies, support DprE1 as a likely target. nih.gov

Furthermore, other studies have explored the inhibition of enzymes like phosphodiesterases and α-glucosidase by related nitro-containing benzimidazole and sulfonamide derivatives, respectively. researchgate.netjuniperpublishers.com

| Compound/Derivative Class | Target Enzyme | Key Findings (IC₅₀) |

| 4-(1,3-Dioxoisoindolin-2-yl)-N-phenyl benzamide derivative (4g) | Acetylcholinesterase (AChE) | 1.1 µM |

| N-Alkyl nitrobenzamides | Decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) | Identified as potential inhibitors based on structural similarity and docking studies. |

| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | Acetylcholinesterase (AChE) | Compounds 5l , 5n , 5g , 5j , and 5h showed IC₅₀ values of 52.63, 82.75, 92.13, 92.52, and 98.72 µM, respectively. juniperpublishers.com |

| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | α-Glucosidase | Compounds 5h , 5j , 5c , 5d , and 5l showed IC₅₀ values of 57.38, 123.36, 123.42, 124.35, and 124.74 µM, respectively. juniperpublishers.com |

The antimicrobial potential of this compound derivatives has been extensively studied, revealing their efficacy against a range of bacterial and fungal pathogens.

A study on N-benzamide derivatives demonstrated significant antibacterial activity. Compound 5a showed excellent activity against both Bacillus subtilis and Escherichia coli, with zones of inhibition of 25 mm and 31 mm, and Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Similarly, compounds 6b and 6c were effective against E. coli and B. subtilis with a 24 mm zone of inhibition and MIC values of 3.12 µg/mL and 6.25 µg/mL, respectively. nanobioletters.com

In another study, newly synthesized 4-nitrobenzamide derivatives, 3a and 3a1 , were found to be the most active antimicrobial agents among the tested compounds, suggesting their potential for further development. researchgate.netijpbs.com

Research into N-alkyl nitrobenzamides has highlighted their promising antitubercular activity. nih.gov The 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives with intermediate lipophilicity were the most active against Mycobacterium tuberculosis, with MIC values as low as 16 ng/mL. nih.gov In an ex vivo macrophage infection model, derivatives with six and twelve carbon atom chain lengths showed activity comparable to isoniazid. nih.gov The incorporation of a nitro group is often a key feature in compounds with antimicrobial properties. mdpi.com

| Compound/Derivative | Microorganism | Activity Measurement | Result |

| 5a | Bacillus subtilis | MIC | 6.25 µg/mL |

| 5a | Escherichia coli | MIC | 3.12 µg/mL |

| 6b | Escherichia coli | MIC | 3.12 µg/mL |

| 6c | Bacillus subtilis | MIC | 6.25 µg/mL |

| 3,5-Dinitro and 3-nitro-5-trifluoromethyl N-alkyl nitrobenzamides | Mycobacterium tuberculosis | MIC | 16 ng/mL |

Several this compound derivatives have been synthesized and evaluated for their anti-inflammatory properties. A series of nitro-substituted benzamide derivatives were screened for their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages. nih.govresearchgate.net Compounds 5 and 6 showed significant dose-dependent inhibition with IC₅₀ values of 3.7 µM and 5.3 µM, respectively, without exhibiting cytotoxicity. nih.govresearchgate.net

Molecular docking studies revealed that these compounds bind efficiently to the inducible nitric oxide synthase (iNOS) enzyme. nih.govresearchgate.net Furthermore, both compounds suppressed the expression of cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). nih.govresearchgate.net Compound 6 also significantly decreased the secretion of IL-1β and TNF-α, indicating its potential as a multi-potent anti-inflammatory agent. nih.govresearchgate.net

| Compound | Assay | IC₅₀ Value | Molecular Target/Mechanism |

| 5 | LPS-induced NO production in RAW 264.7 macrophages | 3.7 µM | Inhibition of iNOS, suppression of COX-2, IL-1β, and TNF-α expression. nih.govresearchgate.net |

| 6 | LPS-induced NO production in RAW 264.7 macrophages | 5.3 µM | Inhibition of iNOS, suppression of COX-2, IL-1β, and TNF-α expression, and decreased secretion of IL-1β and TNF-α. nih.govresearchgate.net |

The anticancer potential of this compound derivatives has been a significant area of investigation. The presence of a nitro group can contribute to the anticancer properties of a compound. mdpi.com

N-alkyl-nitroimidazole compounds have demonstrated in vitro antitumor activity against human breast adenocarcinoma (MDA-MB-231) and human lung carcinoma (A549) cell lines. openmedicinalchemistryjournal.com The study found that lung cancer cells were more sensitive to N-methyl-nitroimidazole and N-ethyl-nitroimidazole. openmedicinalchemistryjournal.com

In another study, a novel class of 4-methylbenzamide derivatives containing 2,6-substituted purines were synthesized as potential protein kinase inhibitors. nih.gov Compounds 7 and 10 exhibited significant inhibitory activity against seven cancer cell lines. The IC₅₀ values for compounds 7 and 10 were 2.27 µM and 2.53 µM for K562 (leukemia) cells, and 1.42 µM and 1.52 µM for HL-60 (leukemia) cells, respectively. nih.gov Compound 7 also showed high activity against the OKP-GS renal carcinoma cell line with an IC₅₀ of 4.56 µM. nih.gov

Additionally, 4-nitrobenzyl carbamate prodrugs of 5-aminobenz[e]indoline DNA minor groove alkylating agents have been developed for gene-directed enzyme prodrug therapy (GDEPT). sci-hub.box These prodrugs showed significant activation by nitroreductase (NTR) in transfected cancer cell lines, demonstrating a targeted approach to cancer therapy. sci-hub.box

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) |

| 7 | K562 (Leukemia) | 2.27 µM |

| 10 | K562 (Leukemia) | 2.53 µM |

| 7 | HL-60 (Leukemia) | 1.42 µM |

| 10 | HL-60 (Leukemia) | 1.52 µM |

| 7 | OKP-GS (Renal Carcinoma) | 4.56 µM |

A notable area of neuropharmacological research for this class of compounds is their interaction with opioid receptors. A novel class of delta opioid receptor agonists, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a ) and its analogues, have been designed and synthesized. nih.gov These compounds are formally derived from SNC-80, a known delta opioid receptor agonist. nih.gov

Compound 6a exhibited high affinity for the delta opioid receptor with an IC₅₀ of 0.87 nM. nih.gov It also demonstrated excellent selectivity over mu receptors (μ/δ = 4370) and kappa receptors (κ/δ = 8590). nih.gov These compounds act as full agonists at the delta opioid receptor and show greater stability in rat liver microsomes compared to SNC-80. nih.gov

| Compound | Receptor | Affinity (IC₅₀) | Selectivity |

| 6a (N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide) | Delta Opioid | 0.87 nM | μ/δ = 4370, κ/δ = 8590 |

The diverse biological activities and adaptable chemical structure of this compound derivatives make them excellent lead compounds for drug discovery.

For instance, the anti-inflammatory compound 6 has been suggested as a promising multi-potent lead compound for further structural optimization and in vivo studies due to its significant inhibition of multiple inflammatory mediators. nih.gov

The novel class of delta opioid receptor agonists, including 6a , derived from SNC-80, serves as a clear example of lead optimization, resulting in compounds with improved stability and high selectivity. nih.gov

In the realm of antiviral research, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e ) was identified as a promising lead compound for the development of drugs against Enterovirus 71, exhibiting activity in the low micromolar range and low cytotoxicity. mdpi.com

Furthermore, the development of 4-nitrobenzyl carbamate prodrugs for GDEPT showcases the utility of this scaffold in creating targeted therapeutic agents, positioning them as lead compounds for this specific cancer therapy strategy. sci-hub.box

Materials Science Research Applications

The unique chemical structure of this compound derivatives makes them candidates for various applications in materials science. Research is ongoing to harness their potential in creating novel materials with specific functionalities.

Development of Advanced Materials with Specific Optical and Electrical Properties

Currently, there is limited publicly available research specifically detailing the development of advanced materials with specific optical and electrical properties derived from this compound. While the nitro group in such compounds can influence electronic properties, detailed studies on their application in materials with tailored optical and electrical characteristics are not extensively documented in the available literature.

Utilization as Single-Source Precursors for Thin Film Deposition (e.g., Nickel Sulfide)

There is no direct evidence in the current body of scientific literature to suggest that this compound derivatives are utilized as single-source precursors for the deposition of thin films, including nickel sulfide. Research into single-source precursors for nickel sulfide has predominantly focused on compounds such as nickel xanthates and dithiocarbamates chalcogen.roresearchgate.netrsc.orgnih.govresearchgate.net. These compounds contain both nickel and sulfur, facilitating the formation of nickel sulfide upon decomposition.

Research into Manufacturing of Dyes and Pigments

A notable application of this compound derivatives is in the synthesis of reactive dyes. Specifically, N,N-diethyl-3-methyl-4-nitrobenzamide, a derivative of the common insect repellent DEET, serves as a key intermediate in the creation of a novel reactive dye. This dye has been investigated for its ability to impart both color and mosquito repellency to fabrics like nylon 6 and polyester researchgate.net.

The synthesis process involves several key steps, starting with the nitration of DEET to produce N,N-diethyl-3-methyl-4-nitrobenzamide. This intermediate is then subjected to a series of chemical transformations to yield the final reactive dye. The resulting dyes have been characterized using various spectroscopic methods, including FTIR, ¹H NMR, and UV-Vis spectroscopy researchgate.net.

| Step | Description | Key Reagents | Resulting Functional Properties on Fabric |

|---|---|---|---|

| 1 | Nitration of DEET | Potassium nitrate (B79036), Dichloromethane (B109758) |

|

| 2 | Reduction of the nitro group | Water, Ethanol | |

| 3 | Condensation with a reactive group | 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) |

Biological Probe and Molecular Marker Research

The structural features of this compound derivatives, particularly the presence of a nitroaromatic system, suggest their potential utility as biological probes and molecular markers.

Use as Fluorescent Probes for Biological Studies

While there is a broad field of research into fluorescent probes for biological imaging, specific studies detailing the use of this compound derivatives for this purpose are not widely available. However, the foundational nitrobenzamide structure is related to other classes of fluorescent probes. For instance, nitrobenzofurazan (NBD), a fluorophore derived from 4-chloro-7-nitrobenzofurazan, is extensively used in the development of fluorescent probes for detecting a wide range of biological molecules and ions magtech.com.cn. The fluorescence of NBD-based probes can be modulated by their local environment and interactions with target analytes, making them valuable tools in biological research magtech.com.cnresearchgate.net. The design principles of these related compounds could potentially be applied to develop novel fluorescent probes from this compound derivatives nih.govmagtech.com.cnnih.gov.

Studies on Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The interaction of this compound derivatives with biological macromolecules, particularly proteins, is an area of active research. The electron-withdrawing nature of the nitro group can facilitate interactions with nucleophilic sites in proteins, potentially leading to inhibitory effects mdpi.com.

A study on a series of nitro-substituted benzamide derivatives investigated their anti-inflammatory properties by examining their inhibitory effects on nitric oxide (NO) production in macrophage cells. This study included molecular docking analyses with the enzyme inducible nitric oxide synthase (iNOS), providing insights into the binding interactions between these compounds and a protein target. The research highlighted that the number and orientation of nitro groups influence the binding efficiency to the enzyme researchgate.net.

| Compound | Description | IC₅₀ (µM) |

|---|---|---|

| Compound 5 | A nitro-substituted benzamide derivative | 3.7 |

| Compound 6 | A nitro-substituted benzamide derivative | 5.3 |

IC₅₀ represents the concentration of a compound that is required for 50% inhibition of nitric oxide production.

While these findings suggest the potential for this compound derivatives to interact with proteins, further research is needed to fully elucidate the extent and nature of these interactions. There is currently a lack of specific studies on the interaction of these derivatives with nucleic acids.

Agronomy and Pesticide Research

Research into this compound and its derivatives has opened avenues for exploration within the fields of agronomy and pesticide development. The introduction of a nitro group onto the benzamide structure can significantly alter its chemical properties, creating opportunities for new applications, from developing advanced insect repellents to serving as a precursor in the synthesis of complex agricultural chemicals.

Development of Mosquito Repellent Derivatives (e.g., Modified DEET Analogs)

The structural similarity of this compound to N,N-Diethyl-m-toluamide (DEET), the most common active ingredient in insect repellents, has prompted research into nitrated analogs for enhanced or specialized repellent properties. A key area of this research involves the synthesis of derivatives that can be incorporated into textiles to create insect-repellent fabrics.

One such derivative is N,N-diethyl-3-methyl-4-nitrobenzamide, a nitrated analog of DEET. This compound has been synthesized and used as a foundational component in creating novel reactive dyes. researchgate.netresearchgate.net The synthesis involves the nitration of DEET, followed by further chemical modifications. researchgate.net These specialized dyes can then be applied to fabrics like nylon 6, imparting potent mosquito-repellent characteristics to the material. researchgate.net

Research findings indicate that textiles treated with these DEET-derivative dyes exhibit high efficacy in repelling mosquitoes.

| Property | Finding | Source |

| Initial Repellency | Dyed polyester fabric demonstrated 100% mosquito repellency. | researchgate.net |

| Durability | Significant mosquito repellency was retained even after 20 washes. | researchgate.net |

| Multifunctional Properties | The treated fabrics also showed other functional qualities, including antibacterial activity (>93%) and high UV protection (UPF > 124). | researchgate.net |

This approach of modifying the DEET structure, such as through nitration, represents a significant strategy in developing next-generation repellents, particularly for applications like military uniforms and other functional textiles where long-lasting, integrated protection is required. researchgate.net

Application in Agricultural Chemical Synthesis

The chemical structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules for agricultural use. The presence of the nitro group (NO₂) on the aromatic ring is particularly significant, as it can be readily transformed into other functional groups, most notably an amine group (NH₂), through chemical reduction.

This versatility allows it to serve as a building block for a range of potential agrochemicals:

Insecticide Development : The benzamide chemical class includes numerous compounds with insecticidal properties. researchgate.net Research has been conducted on various N,N'-substituted benzamide derivatives as potential insect growth regulators to combat agricultural pests like the white mango scale insect. researchgate.net The ability to convert the nitro group of this compound into an amine provides a direct pathway to synthesize a wide array of new amide derivatives for screening as potential insecticides.

Fungicide and Herbicide Synthesis : The aromatic amine derived from reducing this compound can be a precursor in the synthesis of various heterocyclic compounds, a class of molecules frequently used in the development of fungicides and herbicides.

The compound's role as a synthetic intermediate is a key area of its application in agronomic research, enabling the creation of novel compounds for crop protection.

Environmental and Toxicological Research Aspects of N,n Diethyl 4 Nitrobenzamide

Environmental Fate and Degradation Pathways Research

The environmental persistence and transformation of N,N-Diethyl-4-nitrobenzamide are governed by several key processes, including photolysis, hydrolysis, and microbial action. Research into these areas for the broader class of nitroaromatic compounds provides a foundational understanding of the potential fate of this specific chemical. The electron-withdrawing nature of the nitro group, combined with the stability of the benzene (B151609) ring, generally renders these compounds resistant to oxidative degradation and contributes to their recalcitrance in the environment. nih.govasm.org

Photolytic degradation is a significant pathway for the transformation of nitroaromatic compounds in the environment, particularly in aqueous systems and on surfaces exposed to sunlight. rsc.orgacs.org Advanced Oxidation Processes (AOPs), such as the UV/H₂O₂ process, have been studied extensively for their effectiveness in degrading these compounds. nih.govrsc.org This process generates highly reactive hydroxyl radicals that can initiate the breakdown of the aromatic ring. nih.gov

Studies on nitrobenzene, a related compound, show that photodegradation can lead to the formation of various intermediates, including nitrophenols, nitrohydroquinone, and eventually smaller organic acids like formic, glyoxylic, and oxalic acid. nih.gov The degradation kinetics at initial stages often follow first-order models. nih.gov The position of the nitro group and the presence of other substituents on the aromatic ring can influence the rate and pathways of photolysis. nih.gov For many nitroaromatics, photolysis can be a key source of atmospheric nitrous acid (HONO), a crucial precursor for hydroxyl radicals. acs.org

| Compound Class | Degradation Process | Key Intermediates/Products | Influencing Factors | Kinetic Model (Initial Stage) |

|---|---|---|---|---|

| Nitroaromatics (e.g., Nitrobenzene) | UV/H₂O₂ | Nitrophenols, Nitrohydroquinone, Catechol, Benzoquinone, Organic Acids, Nitrate (B79036)/Nitrite ions. nih.gov | Irradiation intensity, H₂O₂ concentration, pH, presence of other organics. acs.orgnih.gov | First-Order. nih.gov |

| Nitrophenols | Sunlight Photolysis | Nitrous Acid (HONO), NO. acs.org | Solution pH, chemical composition. acs.org | Dependent on irradiation intensity. acs.org |

| General Nitroaromatics | Direct Photolysis | Aryl cations, reduced nitro species. researchgate.net | Solvent (e.g., water vs. hexane), presence of photosensitizers. researchgate.net | Varies by compound and conditions. |

The hydrolytic stability of this compound is a critical factor in its environmental persistence in water bodies. The amide bond is susceptible to hydrolysis, breaking down into a carboxylic acid and an amine. The rate of this reaction is highly dependent on pH and temperature.

Research on the hydrolysis of N-nitrobenzamides in aqueous sulfuric acid has identified different mechanisms depending on the acidity of the medium. rsc.org In strongly acidic conditions, an A1-type mechanism following O-protonation is observed. rsc.org However, in more moderately acidic or neutral conditions, a water-catalyzed hydrolysis mechanism can occur. rsc.orgorganic-chemistry.org Under alkaline conditions, hydrolysis is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. libretexts.org The stability of the tetrahedral intermediate formed during this process is a key determinant of the reaction rate. researchgate.net For N,N-disubstituted amides like this compound, steric hindrance from the ethyl groups could potentially influence the rate of hydrolysis compared to primary or secondary amides.

| Compound Class | pH Condition | Proposed Mechanism | Typical Products |

|---|---|---|---|

| N-Nitrobenzamides | Strongly Acidic (e.g., aq. H₂SO₄) | A1 reaction following O-protonation. rsc.org | Carboxylic Acid + Amine/Ammonia. |

| N-Nitrobenzamides | Moderately Acidic / Neutral | Neutral water-catalyzed hydrolysis. rsc.org | Carboxylic Acid + Amine/Ammonia. |

| Amides (General) | Alkaline | Nucleophilic addition of hydroxide to the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org | Carboxylate Salt + Amine. researchgate.net |

Microbial biodegradation is a crucial process for the natural attenuation of nitroaromatic compounds in soil and groundwater. asm.org Due to their widespread use, microorganisms in contaminated environments have evolved diverse pathways to utilize these synthetic compounds as sources of carbon, nitrogen, and energy. nih.govasm.org The degradation can occur under both aerobic and anaerobic conditions, employing different enzymatic strategies. nih.govslideshare.net

A common initial step in the biodegradation of nitroaromatics is the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group, a reaction often catalyzed by nitroreductase enzymes. nih.govannualreviews.org The resulting aromatic amines are generally more amenable to further degradation. nih.gov Subsequent steps typically involve the enzymatic insertion of hydroxyl groups onto the aromatic ring by monooxygenase or dioxygenase enzymes, which destabilizes the ring and leads to its cleavage. nih.govannualreviews.org